molecular formula C12H7Cl3O B063134 2,3,6-Trichlorodiphenyl ether CAS No. 162853-25-0

2,3,6-Trichlorodiphenyl ether

Cat. No.: B063134
CAS No.: 162853-25-0
M. Wt: 273.5 g/mol
InChI Key: RQSRPDGSUDRYLH-UHFFFAOYSA-N
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Description

2,3,6-Trichlorodiphenyl ether is a chlorinated aromatic compound of significant interest in environmental chemistry and analytical research. It serves as a crucial model compound and reference standard for studying the environmental fate, transport, and transformation of polychlorinated diphenyl ethers (PCDEs), which are environmental contaminants often found in conjunction with polychlorinated biphenyls (PCBs) and dioxins. Its primary research value lies in its use as an analytical standard for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify, quantify, and monitor the presence of similar compounds in environmental samples such as soil, sediment, and biological tissues. Researchers utilize this compound to investigate metabolic pathways, biodegradation processes, and the formation of more toxic metabolites in microbial and mammalian systems. The specific chlorine substitution pattern on the phenyl rings influences its physicochemical properties, including its persistence, lipophilicity, and potential for bioaccumulation, making it a vital subject in structure-activity relationship (SAR) studies. This compound is strictly for laboratory research to advance our understanding of pollutant dynamics and to develop more effective remediation strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162853-25-0

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,2,4-trichloro-3-phenoxybenzene

InChI

InChI=1S/C12H7Cl3O/c13-9-6-7-10(14)12(11(9)15)16-8-4-2-1-3-5-8/h1-7H

InChI Key

RQSRPDGSUDRYLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Environmental Occurrence and Global Distribution Patterns of 2,3,6 Trichlorodiphenyl Ether

Detection and Concentrations in Abiotic Environmental Matrices

The presence of 2,3,6-trichlorodiphenyl ether has been investigated in different non-living components of the environment. Its distribution is influenced by the chemical properties of the compound, which is part of a larger group of contaminants known as polychlorinated diphenyl ethers (PCDEs).

Specific data on the detection and concentrations of this compound in atmospheric compartments, such as in the vapor phase or adsorbed to air particles, were not available in the reviewed scientific literature. While related compounds are known to undergo long-range atmospheric transport, quantitative information for this specific congener is lacking.

Research conducted in Chaohu Lake, China, a large freshwater lake, has identified this compound in surface water and sediments. epa.gov In a study analyzing 15 different PCDE congeners, this compound (referred to as 2,4,6-tri-CDE in the study) was the most abundant congener found in the surface water, accounting for an average of 20.63% of the total PCDEs measured. epa.gov The total concentration of all measured PCDEs in the water ranged from 0.351 ng/L to 2.021 ng/L. epa.gov

In the surface sediments of the same lake, total PCDE concentrations ranged from 0.279 ng/g dry weight (d.w.) to 2.474 ng/g d.w. epa.gov While this compound was detected, it was not one of the most abundant congeners in the sediment, where higher chlorinated PCDEs were more dominant. epa.gov The study noted that the distribution of PCDEs in the lake was substantially influenced by the organic carbon content in the water and sediment. epa.gov

Table 1: Concentrations of Polychlorinated Diphenyl Ethers (PCDEs) in Chaohu Lake, China

Environmental MatrixTotal PCDE Concentration RangeNotes on this compound (CDE-30)
Surface Water0.351 - 2.021 ng/LMost abundant congener, comprising 20.63% of total PCDEs on average. epa.gov
Surface Sediment0.279 - 2.474 ng/g d.w.Detected, but not a dominant congener. epa.gov

Specific research findings detailing the detection and concentration of this compound in terrestrial systems such as soil or dust were not available in the reviewed scientific literature.

Bioaccumulation, Biota Distribution, and Trophic Transfer

The potential for this compound to accumulate in living organisms and move through the food chain is a key aspect of its environmental risk profile. However, data specific to this congener are limited.

Information regarding the measured concentrations of this compound in the tissues of environmental biota such as fish, wildlife, marine mammals, or birds was not identified in the reviewed scientific sources. While the general class of PCDEs has been found in various biological samples, specific data for the 2,3,6-trichloro congener is not documented in the available literature. frontiersin.org

No specific studies providing evidence of the biomagnification of this compound within food chains were found. While PCDEs as a group are known to have the potential for bioaccumulation and biomagnification, specific biomagnification factors (BMFs) or trophic magnification factors (TMFs) for the 2,3,6-trichloro congener have not been reported in the reviewed literature.

Bioaccumulation Potential in Model Organisms (e.g., Earthworms)

PCDEs are recognized as persistent organic pollutants (POPs) that exhibit characteristics conducive to bioaccumulation, including chemical stability and high lipophilicity. mdpi.com These properties mean they are not easily broken down in the environment and have a strong affinity for fatty tissues in living organisms.

Research on various PCDE congeners has demonstrated their capacity to accumulate in organisms and magnify through food webs. mdpi.comencyclopedia.pub For instance, toxicokinetic studies in fish have shown high absorption rates for PCDEs, with bioconcentration factors (BCFs) reaching between 1,001 and 32,000. encyclopedia.pub The bioaccumulation of PCDEs is influenced by the number and position of chlorine atoms on the diphenyl ether structure. acs.org Generally, BCF values tend to increase with a greater number of chlorine substitutions, although highly chlorinated congeners like CDE 209 may show reduced bioaccumulation due to their larger molecular size, which can hinder passage through cell membranes. acs.org

While direct data for this compound in earthworms is lacking, studies on other soil-dwelling invertebrates provide insight into the potential for bioaccumulation. For example, research on the aquatic oligochaete worm (Lumbriculus variegatus) has indicated that the bioaccumulation capacities of PCDEs can be even higher than those of other well-known POPs like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). mdpi.comencyclopedia.pub

In a simulated aquatic food chain, the log-transformed bioconcentration factors (BCFs) for various PCDE congeners were determined for several organisms. The findings from such studies can be used to create quantitative structure-property relationship (QSPR) models, which help in predicting the bioaccumulation potential of different PCDE congeners based on their molecular structure. acs.orgresearchgate.net

The following interactive table summarizes bioaccumulation data for a selection of PCDE congeners in different model organisms, illustrating the general bioaccumulative nature of this class of compounds. It is important to note that these values are for other PCDE congeners and not specifically for this compound, and are presented to indicate the potential for bioaccumulation.

Data derived from a study on 12 different PCDE congeners in a simulated aquatic food chain. acs.org

Given the lipophilic nature of this compound, it is anticipated that it would partition into the fatty tissues of earthworms and other soil organisms. Earthworms can absorb contaminants directly from the soil through their skin and by ingesting contaminated soil particles. This uptake can lead to the accumulation of the compound in their bodies, potentially reaching concentrations higher than those in the surrounding soil. This bioaccumulation can then be transferred to higher trophic levels as predators consume the earthworms.

Further research, including targeted laboratory studies, is necessary to determine the specific bioaccumulation factor (BAF) and toxicokinetics of this compound in earthworms. Such data would be invaluable for a more precise risk assessment of this compound in terrestrial ecosystems.

Environmental Fate and Transformation Mechanisms of 2,3,6 Trichlorodiphenyl Ether

Environmental Persistence and Recalcitrance

Polychlorinated diphenyl ethers are recognized for their environmental persistence, a characteristic attributed to their chemical stability. epa.govencyclopedia.pub Like PCBs, the degradation of PCDEs in the natural environment is a slow process. nih.gov Their strong resistance to acids, alkalis, and oxidation contributes to their recalcitrant nature in various environmental matrices. encyclopedia.pub The persistence of these compounds allows for their long-range transport in the atmosphere and subsequent deposition in remote ecosystems, far from their original sources. nih.govmdpi.com

The lipophilic nature of PCDEs facilitates their accumulation in the fatty tissues of organisms, leading to bioaccumulation and biomagnification through the food web. encyclopedia.pubnih.govnih.gov Studies have shown that the bioaccumulation potential of PCDEs can be comparable to or even higher than that of some PCDD/Fs and PCBs in certain organisms. encyclopedia.pub The environmental concentrations of total PCDEs have been detected in various environmental compartments including water, sediment, soil, and the atmosphere. encyclopedia.pubnih.gov

Abiotic Degradation Pathways

Abiotic degradation processes, driven by physical or chemical factors, play a role in the transformation of PCDEs in the environment. These pathways primarily include photolysis and chemical reduction.

Photolytic Transformation Processes

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PCDEs in the environment. nih.govnih.gov

Direct photolysis of chlorinated diphenyl ethers involves the absorption of solar radiation, leading to the cleavage of chemical bonds. The primary photochemical reactions for PCDEs include photodechlorination (the removal of chlorine atoms), cleavage of the carbon-oxygen ether bond, and photocyclization to form polychlorinated dibenzofurans (PCDFs). nih.govmdpi.comiaea.org The formation of PCDFs is of particular concern due to their high toxicity. Notably, the presence of chlorine substituents in the ortho-positions (positions 2, 2', 6, and 6') of the diphenyl ether structure, as is the case for 2,3,6-Trichlorodiphenyl ether, has been shown to favor the formation of chlorinated dibenzofurans. iaea.org The rate of photoreactivity of PCDEs has been observed to increase with a higher degree of chlorination. mdpi.com

The kinetics of PCDE photodegradation are influenced by various environmental factors. The presence of dissolved organic matter (DOM) in aquatic systems can have a dual effect. DOM can act as a photosensitizer, producing reactive oxygen species that enhance indirect photolysis. mdpi.com Conversely, DOM can also inhibit photodegradation by competing for light absorption and quenching excited states of the pollutant. mdpi.com

The pH of the surrounding medium can also affect photodegradation rates. For some organic pollutants, lower pH values have been shown to enhance photodegradation efficiency. mdpi.com The specific impact of pH on the photodegradation of this compound has not been specifically documented, but it is a critical parameter to consider in environmental fate assessments.

Reductive Dehalogenation via Chemical Agents (e.g., Nanoscale Zerovalent Iron)

Reductive dehalogenation is a promising technology for the remediation of halogenated organic compounds. Nanoscale zerovalent iron (nZVI) has been demonstrated to be an effective reducing agent for the dehalogenation of both polychlorinated and polybrominated diphenyl ethers. nih.govnih.gov The mechanism involves the transfer of electrons from the zerovalent iron to the halogenated organic molecule, leading to the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom.

The efficiency of this process can be enhanced by the use of bimetallic nanoparticles, such as palladium-coated nZVI (nZVI/Pd). nih.govnih.govacs.org The palladium acts as a catalyst, promoting the dehalogenation kinetics. nih.gov Studies on polybrominated diphenyl ethers (PBDEs) and a trichlorobiphenyl have shown that palladization of nZVI can increase the iron-normalized rate constants by several orders of magnitude. nih.govnih.gov The primary end product of the complete dehalogenation of PCDEs via this method would be diphenyl ether. nih.gov The reaction pathways often show a preference for the removal of para- and meta-substituted halogens. nih.govnih.govepa.gov

Interactive Data Table: Factors Influencing Abiotic Degradation of Polychlorinated Diphenyl Ethers

Degradation PathwayInfluencing FactorEffect on Degradation RateReference
PhotolysisDegree of ChlorinationIncreased chlorination can increase photoreactivity. mdpi.com
PhotolysisOrtho-Chlorine SubstitutionFavors formation of polychlorinated dibenzofurans (PCDFs). iaea.org
PhotolysisDissolved Organic Matter (DOM)Can act as a photosensitizer (enhances) or compete for light (inhibits). mdpi.com
PhotolysispHCan influence degradation efficiency, with lower pH sometimes enhancing rates for other pollutants. mdpi.com
Reductive DehalogenationNanoscale Zerovalent Iron (nZVI)Effective for dehalogenation. nih.govnih.gov
Reductive DehalogenationPalladization of nZVISignificantly enhances dehalogenation kinetics. nih.govnih.gov

Biotic Transformation Pathways

Microbial degradation is a key process in the environmental breakdown of many persistent organic pollutants. The biotic transformation of PCDEs is expected to follow pathways similar to those of the more extensively studied PCBs. wikipedia.orgtandfonline.com

Under anaerobic conditions, such as in sediments, the primary microbial transformation pathway for highly chlorinated compounds is reductive dechlorination. epa.govresearchgate.netresearchgate.net In this process, microorganisms use the chlorinated compounds as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. epa.govslideshare.net This process typically reduces the number of chlorine substituents, making the resulting less-chlorinated congeners more susceptible to further degradation under aerobic conditions. tandfonline.comnih.gov

In aerobic environments, bacteria can degrade less-chlorinated diphenyl ethers and biphenyls through an oxidative pathway. nih.govnih.govresearchgate.net This process is initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.govresearchgate.net A sequential anaerobic-aerobic treatment approach, where anaerobic reductive dechlorination is followed by aerobic oxidative degradation, is considered a promising strategy for the complete bioremediation of highly chlorinated compounds like PCDEs. epa.gov

Interactive Data Table: Biotic Transformation Pathways for Polychlorinated Aromatic Compounds

ConditionPrimary PathwayMechanismKey Organisms/EnzymesProductsReference
AnaerobicReductive DechlorinationUse of chlorinated compound as an electron acceptor, removal of chlorine atoms.Anaerobic bacteriaLess-chlorinated congeners epa.govresearchgate.netresearchgate.net
AerobicOxidative DegradationDioxygenase-initiated ring hydroxylation and subsequent ring cleavage.Aerobic bacteria (e.g., Pseudomonas, Burkholderia, Rhodococcus)Chlorobenzoates, ring cleavage products, CO2 nih.govresearchgate.netresearchgate.net

Microbial Degradation Mechanisms

The environmental persistence of this compound is significantly influenced by microbial activity. Various microorganisms have demonstrated the capacity to transform this and structurally similar compounds through a range of metabolic pathways. These processes are crucial for the natural attenuation of such pollutants in contaminated ecosystems.

Aerobic Biotransformation Processes (e.g., Hydroxylation, Ether Bond Cleavage, Ring Opening)

Under aerobic conditions, the microbial degradation of diphenyl ethers is often initiated by oxygenase enzymes. A key initial step is hydroxylation, where one or more hydroxyl groups are added to the aromatic rings. This enzymatic reaction increases the polarity of the molecule, making it more susceptible to further degradation. Following hydroxylation, the cleavage of the stable ether bond can occur. This is a critical step in breaking down the core structure of the diphenyl ether molecule. Subsequently, the aromatic rings can undergo ring opening, a process catalyzed by dioxygenases, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. In the aerobic degradation of 2,4,6-trichlorophenol (B30397), a related compound, the process involves an initial hydroxylation to form 2,6-Dichlorohydroquinone, followed by ring cleavage. frontiersin.org

Anaerobic Reductive Dechlorination (e.g., Dehalococcoides species)

In anaerobic environments, a primary degradation pathway for chlorinated aromatic compounds like this compound is reductive dechlorination. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This is a respiratory process for certain specialized bacteria, known as organohalide-respiring bacteria, where the chlorinated compound serves as the terminal electron acceptor.

A prominent group of bacteria capable of this process is the Dehalococcoides species. enviro.wikinih.govresearchgate.net These obligate anaerobes have been extensively studied for their ability to dechlorinate a wide range of chlorinated pollutants, including polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins. Studies on commercial PCB mixtures have shown that Dehalococcoides populations can dechlorinate congeners containing 2,3,6-chlorophenyl rings. nih.gov The process of reductive dechlorination is critical as it reduces the toxicity of the parent compound and can make the resulting less-chlorinated congeners more amenable to subsequent aerobic degradation.

Role of Specific Bacterial Strains in Diphenyl Ether Degradation (e.g., Sphingomonas sp., Pseudomonas stutzeri)

Specific bacterial strains have been identified as key players in the degradation of diphenyl ethers.

Sphingomonas sp.: Strains of Sphingomonas have been shown to utilize diphenyl ether as a sole source of carbon and energy. For instance, Sphingomonas sp. strain PH-07, isolated from activated sludge, can mineralize diphenyl ether and also catabolize several brominated diphenyl ether congeners. epa.gov The degradation pathway often involves initial dioxygenation and subsequent cleavage of the ether bond.

Pseudomonas stutzeri: While direct evidence for the degradation of this compound by Pseudomonas stutzeri is limited, this versatile bacterium is known for its ability to degrade a variety of aromatic compounds, including PCBs. nih.gov The degradation of PCBs by P. stutzeri suggests that it possesses the enzymatic machinery capable of acting on chlorinated aromatic structures, which could potentially be applied to chlorinated diphenyl ethers. The presence of chlorobenzoic acids, which are metabolic byproducts of PCB degradation, can, however, inhibit the growth of P. stutzeri and slow down the degradation process. nih.gov

Fungal Degradation Processes (e.g., White-Rot Fungi Trametes versicolor)

White-rot fungi are known for their powerful and non-specific extracellular lignin-degrading enzymes, which can also break down a wide array of persistent organic pollutants. Trametes versicolor (also known as Coriolus versicolor) is a well-studied white-rot fungus that has demonstrated the ability to degrade diphenyl ether herbicides. The degradation of 2,4,6-trichloro-4'-nitrodiphenyl ether by C. versicolor involves hydroxylation, as well as oxidative and reductive dechlorination. xsrv.jp The initial hydroxylation is a major transformation step. It is suggested that cytochrome P450 enzymes play a role in this initial oxidative attack.

Biotransformation in Organisms (Excluding Clinical Human Data)

Once assimilated by organisms, this compound can undergo metabolic transformations that alter its chemical structure and toxicological properties. These biotransformation processes are primarily aimed at detoxifying and facilitating the excretion of foreign compounds.

Oxidative Metabolic Pathways and Hydroxylated Metabolite Formation

In various organisms, including fish and other wildlife, the primary metabolic pathway for chlorinated aromatic compounds is oxidation, mediated by cytochrome P450 monooxygenases. nih.govnih.gov This enzymatic system introduces hydroxyl (-OH) groups onto the aromatic rings of the parent compound, forming hydroxylated metabolites. acs.orgmagtech.com.cn These hydroxylated derivatives are generally more water-soluble than the parent compound, which facilitates their conjugation and subsequent excretion from the body.

For instance, in carp (B13450389) exposed to 2,4,6-trichlorophenyl-4'-aminophenyl ether, a structurally related compound, the formation of an acetamide (B32628) metabolite was observed, indicating metabolic transformation. nih.gov The formation of hydroxylated metabolites of PCBs has been widely documented in various wildlife species, and it is a key factor in the bioaccumulation and potential toxicity of these compounds. xsrv.jpnih.govscispace.com

Cleavage of the Diphenyl Ether Bond in Biological Systems

The cleavage of the stable diphenyl ether bond is a critical step in the degradation of polychlorinated diphenyl ethers (PCDEs), including this compound. This process is primarily mediated by enzymatic systems in various organisms. In biological systems, the breakdown of the ether linkage is typically an oxidative process.

Microorganisms play a significant role in the environmental degradation of aromatic ethers. Fungi, for example, secrete powerful extracellular enzymes capable of cleaving such bonds. Lignin-degrading fungi, or white-rot fungi, produce non-specific enzymes like lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) that generate highly reactive radicals capable of oxidizing a wide range of persistent pollutants. researchgate.netnih.gov Another class of enzymes, heme-thiolate peroxygenases, found in fungi such as Agrocybe aegerita, can catalyze the H₂O₂-dependent cleavage of various ethers, including environmentally relevant ones like methyl t-butyl ether and 1,4-dioxane. nih.gov This reaction is a two-electron oxidation that results in the formation of an aldehyde and an alcohol. nih.gov

Bacterial degradation also occurs, often involving dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of unstable cis-dihydrodiols. Subsequent enzymatic reactions can lead to ring opening and, in some cases, cleavage of the ether bond itself. While specific studies on this compound are limited, these established pathways for similar compounds represent the most likely mechanisms for its biological degradation.

Key Enzymatic Processes in Ether Bond Cleavage:

Enzyme ClassOrganism TypeMechanism of ActionPotential Products from this compound
Peroxygenases Fungi (e.g., Agrocybe aegerita)H₂O₂-dependent two-electron oxidation2,3,6-trichlorophenol and corresponding phenol-derived aldehydes/acids
Peroxidases (LiP, MnP) Fungi (White-rot)Radical-mediated oxidation2,3,6-trichlorophenol and other phenolic fragments
Dioxygenases BacteriaDihydroxylation of aromatic ringsChlorinated catechols and phenols
Species-Specific Differences in Biotransformation Profiles

The biotransformation of chlorinated diphenyl ethers exhibits significant variation among different species, primarily due to differences in their metabolic enzyme systems, such as the cytochrome P450 (CYP) mixed-function oxidase (MFO) system. nih.gov These differences influence the rate of metabolism, the types of metabolites formed, and the potential for bioaccumulation and toxicity.

A comparative study on the effects of different PCDE congeners on hepatic MFO activities in rats and trout provides insight into likely species-specific differences for this compound. In the study, rats treated with 2,4,4'-trichlorodiphenyl ether showed a significant induction of hepatic MFO activities and a proliferation of the smooth endoplasmic reticulum, characteristic of a phenobarbital-type induction. nih.gov In contrast, the same compound did not cause significant alterations in the MFO activities of trout liver. nih.gov This highlights a fundamental difference in metabolic response between mammals and fish.

Such discrepancies are common for xenobiotics. For instance, studies on trichloroethylene (B50587) have shown that mice metabolize the compound at a greater rate than rats, leading to different concentrations of metabolites and different toxic outcomes, such as a higher incidence of liver tumors in mice, which may be related to peroxisome proliferation. documentsdelivered.com It is plausible that this compound would undergo similar species-dependent biotransformation. Mammals like rats would likely exhibit a more robust MFO-mediated metabolism compared to fish, potentially leading to faster clearance but also the formation of a wider array of oxidative metabolites. The specific profile of CYP enzymes expressed in a given species is a key determinant of the metabolic pathway followed. nih.gov

Table Comparing MFO Induction by a Trichlorodiphenyl Ether Congener in Rats vs. Trout nih.gov:

SpeciesCompound AdministeredEffect on Hepatic MFO ActivitiesUltrastructural Changes in Liver
Rat 2,4,4'-Trichlorodiphenyl etherSignificant increaseProliferation of smooth endoplasmic reticulum
Trout 2,4,4'-Trichlorodiphenyl etherNo significant alterationNo histological changes observed

Characterization of Environmental Transformation Products and Metabolites

The environmental transformation of this compound can lead to a variety of products through both biological and abiotic processes. Key metabolites include hydroxylated and methoxylated derivatives, while more hazardous byproducts like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) can also be formed. nih.gov

Hydroxylated and Methoxylated PCDEs

Hydroxylation is a primary metabolic pathway for many aromatic compounds, including PCDEs. nih.gov In biological systems, this reaction is typically mediated by cytochrome P450 monooxygenases, which introduce a hydroxyl (-OH) group onto one of the aromatic rings. nih.gov This process can occur either through direct insertion or via the formation of an arene oxide intermediate. nih.gov For this compound, hydroxylation can occur on either of the phenyl rings at positions not occupied by chlorine atoms. The resulting hydroxylated PCDEs (OH-PCDEs) are generally more polar than the parent compound, which can facilitate further metabolism and excretion. nih.gov

In some organisms and environments, these hydroxylated metabolites can undergo further biotransformation through methylation to form methoxylated PCDEs (MeO-PCDEs). nih.gov This conversion can alter the lipophilicity and persistence of the compound. The interconversion between hydroxylated, methoxylated, and other conjugated metabolites (like sulfates) has been observed for similar pollutants in plants, indicating complex metabolic fates. nih.gov

Polychlorinated Dibenzo-p-dioxins and Furans (PCDD/Fs)

A significant concern with PCDEs is their potential to act as precursors for the formation of highly toxic PCDDs and PCDFs. nih.gov This transformation can occur under thermal conditions, such as during waste incineration, but also through chemical or photochemical reactions in the environment. The formation of a PCDD from a PCDE involves an intramolecular cyclization reaction. For this compound, hydroxylation at the 2' position (the ortho position on the unsubstituted ring) could be followed by the elimination of HCl to form a chlorinated dibenzo-p-dioxin. For example, hydroxylation at the 2'-position could lead to the formation of 1,4-dichlorodibenzo-p-dioxin. Similarly, cyclization involving one of the existing chlorine atoms could lead to the formation of specific PCDF congeners. The condensation of chlorophenols, which can be formed from the cleavage of the ether bond, is another well-established pathway for PCDD/F formation. core.ac.ukresearchgate.net

Potential Transformation Products of this compound:

Product ClassGeneral StructureFormation PathwayPotential Specific Products
Hydroxylated PCDEs C₁₂H₆Cl₃O(OH)Cytochrome P450-mediated oxidationHydroxy-2,3,6-trichlorodiphenyl ethers (various isomers)
Methoxylated PCDEs C₁₂H₆Cl₃O(OCH₃)Methylation of hydroxylated metabolitesMethoxy-2,3,6-trichlorodiphenyl ethers (various isomers)
PCDDs C₁₂H₅Cl₃O₂Intramolecular cyclization (precursor pathway)Dichlorodibenzo-p-dioxins, Trichlorodibenzo-p-dioxins
PCDFs C₁₂H₅Cl₃OIntramolecular cyclization (precursor pathway)Dichlorodibenzofurans, Trichlorodibenzofurans
Phenolic Compounds C₆H₄Cl₃OEther bond cleavage2,3,6-Trichlorophenol

Advanced Analytical Methodologies for the Environmental Assessment of 2,3,6 Trichlorodiphenyl Ether

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 2,3,6-trichlorodiphenyl ether is its isolation from the sample matrix. researchgate.net The choice of extraction technique is dictated by the matrix type (e.g., water, soil, sediment, or biota), the physicochemical properties of the analyte, and the desired detection limits. The primary goal is to quantitatively transfer the analyte from the sample into a solvent, simultaneously removing interfering compounds. cdc.govoapen.org

For aqueous samples, liquid-liquid extraction (LLE) using a water-immiscible organic solvent like hexane (B92381) or dichloromethane (B109758) is a conventional approach. oup.com A more modern and efficient alternative is solid-phase extraction (SPE) , where water is passed through a cartridge containing a solid sorbent that retains the analyte. researchgate.netoup.comresearchgate.net The analyte is later eluted with a small volume of an organic solvent, which has the dual benefit of concentrating the sample and reducing solvent consumption. researchgate.net

For solid matrices such as soil and sediment, Soxhlet extraction is a classic and exhaustive technique. cdc.gov Other common methods include ultrasonic extraction and pressurized liquid extraction (PLE) , which offer faster extraction times and reduced solvent usage. researchgate.net Cleanup of the resulting extract is often necessary to remove co-extracted matrix components like lipids, which can interfere with subsequent analysis. cdc.govnih.gov This is typically achieved using adsorption chromatography with materials like silica (B1680970) gel or Florisil. cdc.govnih.govresearchgate.net

TechniqueApplicable MatricesPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Water, Aqueous SolutionsPartitioning of the analyte between two immiscible liquid phases (water and an organic solvent).Simple, well-established.Requires large volumes of organic solvents, can be labor-intensive.
Solid-Phase Extraction (SPE)Water, Aqueous SolutionsAnalyte is adsorbed onto a solid sorbent from the liquid sample and then eluted with a solvent. researchgate.netHigh concentration factor, lower solvent use than LLE, potential for automation. researchgate.netSorbent selection is critical, potential for matrix effects.
Soxhlet ExtractionSoil, Sediment, BiotaContinuous extraction of the analyte from a solid matrix using a refluxing solvent. cdc.govExhaustive and efficient for complex matrices.Time-consuming, requires large solvent volumes, potential for thermal degradation of analytes.
Pressurized Liquid Extraction (PLE)Soil, Sediment, BiotaExtraction with solvents at elevated temperatures and pressures.Fast, efficient, reduced solvent consumption compared to Soxhlet. researchgate.netRequires specialized equipment.
Table 1. Overview of common sample preparation and extraction techniques for this compound.

Chromatographic Separation Techniques

Following extraction and cleanup, the analyte must be separated from any remaining co-extractants before detection. Chromatography is the cornerstone of this process, with gas chromatography being the predominant technique for compounds like this compound.

Gas chromatography (GC) is the standard and most effective technique for the separation of semi-volatile and thermally stable compounds such as polychlorinated diphenyl ethers (PCDEs). researchgate.netthermofisher.com The separation is typically performed using a high-resolution capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5). oup.comchromatographyonline.com

The GC system's oven temperature is programmed to ramp up over the course of the analysis. This allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase, ensuring sharp peaks and good resolution from other congeners and matrix components. The choice of carrier gas, typically helium or nitrogen, and its flow rate are optimized to achieve maximum separation efficiency. For complex environmental samples, multidimensional GC (GCxGC) can offer enhanced separation power. leco.com

ParameterTypical ConditionPurpose
InstrumentGas Chromatograph with appropriate detector (e.g., ECD, MS)Separates volatile and semi-volatile compounds.
ColumnFused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a non-polar or semi-polar stationary phase. chromatographyonline.comProvides high-resolution separation of analytes.
Carrier GasHelium or Nitrogen, constant flow mode.Transports the sample through the column.
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column for trace analysis. chromatographyonline.com
Oven ProgramTemperature ramp (e.g., initial 100°C, ramp at 10°C/min to 300°C).Elutes compounds based on their volatility for separation.
Table 2. Typical Gas Chromatography parameters for the analysis of chlorinated aromatic compounds.

While less common than GC for the analysis of PCDEs, liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), can be a viable alternative. nih.govnih.gov This technique is especially useful for analyzing related hydroxylated metabolites or compounds that may be thermally unstable and thus unsuitable for GC analysis. nih.gov

Reversed-phase LC is the most probable mode of separation, using a C18 column and a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov LC-MS/MS offers the advantage of direct injection of the sample extract without the need for derivatization. nih.gov However, for a non-polar and thermally stable compound like this compound, GC generally provides superior chromatographic resolution and sensitivity.

Spectrometric Detection and Identification Methods

The final step of the analytical process is the detection and quantification of the target compound as it elutes from the chromatography column. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for the unambiguous identification and quantification of organic pollutants. chromatographyonline.com In its full-scan mode, the mass spectrometer acquires a complete mass spectrum of the eluting compounds, which provides detailed structural information and allows for identification by comparison to spectral libraries. chromatographyonline.comthermofisher.com

For enhanced sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) mode is employed. thermofisher.comshimadzu.comelsci.io In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratio (m/z) ions that are characteristic of this compound. researchgate.netelsci.io This significantly reduces background noise and lowers detection limits. chromatographyonline.com For a trichlorinated compound, the characteristic isotopic cluster pattern produced by the chlorine atoms provides a high degree of confidence in identification.

High-Resolution Mass Spectrometry (HRMS) offers even greater specificity by measuring the mass of ions with very high accuracy. researchgate.netigert.org This allows the elemental composition of an ion to be determined, making it possible to distinguish the target analyte from isobaric interferences (other compounds with the same nominal mass) that may be present in the sample. researchgate.netthermofisher.com

TechniquePrinciplePrimary UseAdvantages
Mass Spectrometry (Full Scan)Scans a wide range of m/z ratios to generate a full mass spectrum. chromatographyonline.comQualitative analysis, identification of unknown compounds.Provides structural information for definitive identification. thermofisher.com
Selected Ion Monitoring (SIM)Monitors only a few specific m/z ions characteristic of the target analyte. elsci.ioQuantitative analysis of target compounds.Greatly increased sensitivity and selectivity compared to full scan. chromatographyonline.comshimadzu.com
High-Resolution MS (HRMS)Measures m/z with high mass accuracy (typically <5 ppm).Confirmation, analysis in highly complex matrices.Unambiguous identification by determining elemental composition; resolves interferences. researchgate.netigert.org
Table 3. Mass Spectrometric detection methods for this compound.

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens like chlorine. bucksci.commeasurlabs.comscioninstruments.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a stable current in the detector cell. bucksci.comscioninstruments.com When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. bucksci.comscioninstruments.com

This detector offers exceptional sensitivity for chlorinated compounds, often reaching picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) levels. chromatographyonline.com While it does not provide the structural information that MS does, its high sensitivity and selectivity for halogenated compounds make it a cost-effective and powerful tool for routine quantitative analysis and monitoring of this compound in environmental samples. measurlabs.comchromatographyonline.com

Quality Control and Assurance in Environmental Monitoring and Quantification

The generation of reliable and defensible data in the environmental monitoring of this compound is fundamentally dependent on a robust Quality Assurance/Quality Control (QA/QC) program. epa.gov Quality Assurance (QA) encompasses the overarching plan and systematic actions necessary to provide confidence that a measurement process will produce data of a known and sufficient quality. epa.govnj.gov Quality Control (QC), on the other hand, consists of the specific operational techniques and activities performed to fulfill the QA requirements. epa.govnj.gov Together, they ensure the accuracy, precision, and comparability of analytical results, which are critical for making informed regulatory and environmental management decisions.

A comprehensive QA/QC framework for the analysis of this compound involves several key components, from sample collection to final data reporting. This framework is typically detailed in a Quality Assurance Project Plan (QAPP), a formal document that outlines the procedures a monitoring project will implement to ensure that the data collected meet the specified data quality objectives. epa.gov

Method Validation and Performance Characteristics

Before any analytical method is used for routine sample analysis, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. Method validation establishes the performance characteristics of the analytical procedure and ensures that it can reliably quantify this compound in the specific environmental matrices of interest (e.g., water, soil, sediment, biota). Key validation parameters, their descriptions, and typical acceptance criteria are summarized in the table below.

ParameterDescriptionTypical Acceptance Criteria for Trace Analysis
Accuracy The closeness of a measured value to the true or accepted value. Often assessed by analyzing Certified Reference Materials (CRMs) or spiked samples.70-130% recovery for spiked samples.
Precision The degree of agreement among independent measurements under stipulated conditions. Assessed by analyzing replicate samples, often expressed as Relative Percent Difference (RPD) or Relative Standard Deviation (RSD).RPD ≤ 30% for replicate samples.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Determined by a calibration curve.Correlation coefficient (r²) ≥ 0.995.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision.Statistically derived, typically 3x the standard deviation of the blank.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Statistically derived, typically 10x the standard deviation of the blank.
Specificity/Selectivity The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers or matrix interferences.Chromatographic peak resolution > 1.5; confirmation of ion ratios in mass spectrometry.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition).No significant change in results when parameters are slightly varied.

Table 1: Key Method Validation Parameters and Representative Acceptance Criteria.

Internal Quality Control Checks

To ensure the continued reliability of the analytical process during routine operations, a series of internal QC checks are performed with each batch of environmental samples. These checks monitor the performance of the method and the laboratory on an ongoing basis.

Method Blank (MB): A sample of a clean matrix (e.g., reagent water, purified sand) that is processed and analyzed in the same manner as the environmental samples. The method blank is used to identify any contamination introduced during the sampling, preparation, or analysis stages. epa.gov Ideally, the concentration of this compound in the method blank should be below the method detection limit.

Laboratory Control Sample (LCS): A sample of a clean matrix spiked with a known concentration of this compound. The LCS is used to monitor the accuracy of the analytical process. The recovery of the analyte in the LCS is compared against established control limits.

Matrix Spike/Matrix Spike Duplicate (MS/MSD): An environmental sample is split into two aliquots, both of which are spiked with a known concentration of this compound. The MS/MSD pair is used to assess the effect of the sample matrix on the accuracy and precision of the method. The recovery of the spike provides information on matrix-induced bias, while the Relative Percent Difference (RPD) between the two spikes indicates the method's precision in that specific matrix.

Surrogate Standards: These are compounds that are chemically similar to the target analyte but not expected to be found in environmental samples (e.g., isotopically labeled versions of this compound). They are added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation and analysis process for each individual sample.

The results of these QC checks are often tracked on control charts to visualize trends and identify any potential issues with the analytical system over time.

QC SamplePurposeExample DataCalculationResultAcceptance Criteria
LCS Monitor method accuracySpiked Amount: 50 ng/LMeasured Amount: 45 ng/L(% Recovery) = (Measured / Spiked) * 10090%70-130%
MS Assess matrix effect on accuracySpiked Amount: 50 ng/LMeasured in Spike: 62 ng/LMeasured in Unspiked: 20 ng/L(% Recovery) = [(Spiked - Unspiked) / Spiked Amount] * 10084%70-130%
MSD Assess matrix effect on accuracy & precisionSpiked Amount: 50 ng/LMeasured in Spike Dup: 65 ng/LMeasured in Unspiked: 20 ng/L(% Recovery) = [(Spiked Dup - Unspiked) / Spiked Amount] * 10090%70-130%
MS/MSD Assess precisionMS Result: 42 ng/LMSD Result: 45 ng/L(RPD) = [|MS - MSD| / ((MS + MSD)/2)] * 1006.9%≤ 30%

Table 2: Example Quality Control Calculations and Acceptance Limits.

External Quality Assurance Measures

In addition to internal QC, external QA measures are crucial for demonstrating competence and ensuring the comparability of data among different laboratories.

Certified Reference Materials (CRMs): CRMs are materials with a precisely determined concentration of the target analyte, produced by a national metrology institute or accredited body. fishersci.comsigmaaldrich.com The analysis of CRMs (e.g., sediment or fish tissue containing known levels of polychlorinated diphenyl ethers) provides an independent verification of the accuracy and traceability of the laboratory's measurements. fishersci.com

Interlaboratory Comparison Studies (Proficiency Testing): These studies involve multiple laboratories analyzing the same, homogenous sample. The results are submitted to a coordinating body, which evaluates each laboratory's performance against the rest of the participants. mit.edu Successful participation in proficiency testing programs demonstrates a laboratory's ability to produce data that is accurate and comparable to that of its peers. harvard.edu

By implementing a stringent QA/QC program that incorporates method validation, routine internal QC checks, and external performance evaluations, analytical laboratories can ensure that the data generated for the environmental assessment of this compound are of known quality, scientifically sound, and legally defensible.

Theoretical and Computational Research Approaches for 2,3,6 Trichlorodiphenyl Ether

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.gov These models are predicated on the principle that the properties of a chemical are determined by its molecular structure. By identifying key molecular descriptors, QSAR models can predict the behavior of untested chemicals. nih.gov

For polychlorinated diphenyl ethers (PCDEs), the class of compounds to which 2,3,6-trichlorodiphenyl ether belongs, QSAR studies have been developed to predict a variety of physicochemical properties and toxicological endpoints. nih.gov These models utilize descriptors that quantify different aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and relate to the electronic properties of the molecule.

Thermodynamic descriptors: These relate to the energy and stability of the molecule.

A study on all 209 PCDE congeners established linear relationships between various structural descriptors and properties like gas-chromatographic relative retention time, n-octanol/water partition coefficient (log KOW), vapor pressure, aqueous solubility, and immunotoxicity. nih.gov The number of chlorine atoms on the two phenyl rings was identified as a significant descriptor. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Models for PCDEs

Descriptor Type Examples Predicted Property
Constitutional Molecular Weight, Number of Chlorine Atoms Bioaccumulation, Toxicity
Topological Molecular Connectivity Indices Retention Time, Solubility
Quantum Chemical Dipole Moment, HOMO/LUMO Energies Reactivity, Degradability

| Physicochemical | Log KOW | Bioconcentration Factor |

This table is illustrative and based on general QSAR principles for similar compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These calculations can be used to predict a wide range of molecular characteristics that are relevant to the environmental behavior of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It can be employed to predict the photochemical properties of molecules by calculating their excited state energies and electronic transitions. For compounds like this compound, DFT can help in understanding their potential for photodegradation in the environment. By simulating the absorption of light and the subsequent electronic excitations, researchers can identify the most likely pathways for photochemical reactions.

Quantum chemical calculations can provide valuable data on the thermodynamic stability and reactivity of this compound. Thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated to assess the spontaneity of potential degradation reactions. mdpi.com

Furthermore, the analysis of molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. multidisciplinaryjournals.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. multidisciplinaryjournals.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to degradation. materialsciencejournal.org

Table 2: Theoretical Thermodynamic and Molecular Orbital Data for a Representative Chlorinated Aromatic Compound

Parameter Description Significance
Enthalpy of Formation (ΔHf°) The change in enthalpy when one mole of a substance is formed from its constituent elements. Indicates the stability of the compound.
Entropy (S°) A measure of the randomness or disorder of a system. Influences the spontaneity of reactions.
Gibbs Free Energy of Formation (ΔGf°) The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. Determines the spontaneity of formation.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

This table is illustrative and based on general quantum chemical principles. Specific values for this compound would require dedicated calculations.

Molecular Docking Studies in Environmental Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In an environmental context, molecular docking can be used to simulate the interaction of this compound with biological macromolecules, such as enzymes or receptors in organisms.

This approach can help in identifying potential molecular initiating events for toxicity. By predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and a biological target, researchers can infer its potential to disrupt normal biological processes. For instance, docking studies could explore the binding of this compound to receptors involved in endocrine function or to enzymes responsible for detoxification.

Simulation and Modeling of Abiotic and Microbial Degradation Pathways

Computational models can be used to simulate the degradation of this compound under various environmental conditions. These models can help in elucidating the complex degradation pathways and predicting the formation of transformation products.

Abiotic Degradation: Models can simulate abiotic degradation processes such as hydrolysis and photolysis. By considering factors like pH, temperature, and the presence of reactive species (e.g., hydroxyl radicals), these simulations can estimate the rate of degradation and identify the primary degradation products.

Microbial Degradation: The microbial degradation of chlorinated compounds can be modeled by considering the enzymatic reactions involved. For example, the degradation of the similar compound 2,4,6-trichlorophenol (B30397) has been studied, and its degradation pathway has been elucidated. mdpi.com Computational models can be developed based on known metabolic pathways in microorganisms that are capable of degrading chlorinated aromatic compounds. These models can predict the feasibility of different degradation routes and the potential for complete mineralization of this compound.

Environmental Remediation Strategies for Chlorinated Diphenyl Ethers

Biological Remediation Approaches

Biological remediation, or bioremediation, harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods. For chlorinated compounds like 2,3,6-TCDPE, bioremediation can occur under both aerobic and anaerobic conditions.

Bioaugmentation and Biostimulation Techniques for Contaminated Sites

Bioaugmentation and biostimulation are two key strategies employed to enhance the bioremediation of contaminated sites. Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia with known degradative capabilities for the target contaminant into the affected environment. Biostimulation, on the other hand, focuses on modifying the environmental conditions to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. This is often achieved by adding nutrients, electron acceptors, or electron donors.

While no studies have specifically detailed the bioaugmentation or biostimulation for 2,3,6-TCDPE, research on other chlorinated compounds provides a strong basis for their potential application. For instance, in the bioremediation of soils contaminated with polychlorinated biphenyls (PCBs), a class of compounds structurally similar to PCDEs, both bioaugmentation with PCB-degrading bacteria and biostimulation through the addition of nutrients and surfactants have shown promise in enhancing degradation rates. It is plausible that similar strategies could be effective for 2,3,6-TCDPE, contingent on the identification and cultivation of suitable microbial strains and the optimization of environmental parameters.

Table 1: Comparison of Bioaugmentation and Biostimulation

Feature Bioaugmentation Biostimulation
Principle Introduction of exogenous microorganisms Stimulation of indigenous microorganisms
Application Sites with low microbial density or lacking specific degraders Sites with a competent native microbial population
Requirements Cultivation of specific microbial strains Addition of nutrients, electron donors/acceptors

| Potential for 2,3,6-TCDPE | Dependent on isolating 2,3,6-TCDPE-degrading microbes | Potentially effective if indigenous degraders exist |

Application of Specific Microbial Consortia and Strains for Degradation

The successful biodegradation of persistent organic pollutants often relies on the synergistic activities of microbial consortia, where different species carry out sequential steps in a degradation pathway. For chlorinated aromatic compounds, both aerobic and anaerobic microorganisms have been implicated in their breakdown.

Aerobic degradation of chlorinated diphenyl ethers is often initiated by dioxygenase enzymes, which are common in bacteria that degrade PCBs. Strains such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 are well-known for their ability to degrade a wide range of PCB congeners and have also been shown to transform some lower-brominated diphenyl ethers. These bacteria typically oxidize the aromatic rings, leading to ring cleavage and eventual mineralization. It is hypothesized that these or similar strains could potentially degrade 2,3,6-TCDPE through co-metabolism, where the degradation of the target compound is facilitated by the presence of a primary growth substrate.

Under anaerobic conditions, reductive dehalogenation is a key process. Organohalide-respiring bacteria, such as members of the genus Dehalococcoides, can use chlorinated compounds as electron acceptors, sequentially removing chlorine atoms. This process is critical for the detoxification of highly chlorinated compounds. While specific data for 2,3,6-TCDPE is not available, studies on other chlorinated diphenyl ethers and PCBs have demonstrated the efficacy of Dehalococcoides-containing consortia in reductive dechlorination.

Table 2: Potential Microbial Strains for Chlorinated Diphenyl Ether Degradation

Microbial Genus Metabolic Condition Degradation Pathway Relevance for 2,3,6-TCDPE
Rhodococcus Aerobic Dioxygenase-mediated oxidation Potential for co-metabolic degradation
Burkholderia Aerobic Dioxygenase-mediated oxidation Potential for co-metabolic degradation

Reductive Dehalogenation as a Remediation Pathway for Chlorinated Diphenyl Ethers

Reductive dehalogenation is a microbially-mediated process where a halogen substituent on a molecule is replaced by a hydrogen atom. This is a particularly important pathway for the anaerobic bioremediation of highly chlorinated compounds, as the removal of chlorine atoms generally decreases the toxicity and increases the biodegradability of the molecule.

For chlorinated diphenyl ethers, reductive dehalogenation would involve the stepwise removal of chlorine atoms from the diphenyl ether backbone. This process has been extensively studied for PCBs and PBDEs. In these cases, anaerobic microbial consortia, often containing Dehalococcoides species, have been shown to dechlorinate or debrominate the parent compounds, leading to the formation of lower-halogenated congeners. These less halogenated products can then be more readily degraded by other microorganisms under either anaerobic or subsequent aerobic conditions.

The feasibility of reductive dehalogenation for 2,3,6-TCDPE would depend on the presence of microorganisms with the appropriate dehalogenase enzymes capable of acting on this specific congener. The position of the chlorine atoms on the aromatic rings can significantly influence the rate and extent of reductive dehalogenation. While direct evidence is lacking for 2,3,6-TCDPE, the existing body of research on analogous compounds suggests that this is a promising avenue for its anaerobic bioremediation.

Advanced Oxidation Processes (AOPs) for Environmental Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to oxidize and degrade a wide range of organic pollutants. AOPs are often effective for the treatment of recalcitrant compounds that are resistant to conventional biological and chemical treatments.

Various AOPs, such as ozonation (O₃), UV/H₂O₂, Fenton (H₂O₂/Fe²⁺), and photocatalysis (e.g., TiO₂/UV), have been successfully applied to the degradation of other chlorinated aromatic compounds, including trichlorophenols and PCBs. These processes can lead to the partial oxidation of the parent compound, increasing its biodegradability for a subsequent biological treatment step, or complete mineralization to carbon dioxide, water, and inorganic halides.

The application of AOPs to 2,3,6-TCDPE would likely result in the cleavage of the ether bond and the hydroxylation and subsequent cleavage of the aromatic rings. The effectiveness of a particular AOP would depend on factors such as the pH of the medium, the concentration of the contaminant, and the presence of other organic and inorganic species that can act as radical scavengers. While specific studies on 2,3,6-TCDPE are not available, the proven efficacy of AOPs for a broad range of chlorinated aromatics suggests that they would be a viable treatment option.

Integrated and Sequential Treatment Methodologies (e.g., Nano-Bio Treatments)

Given the challenges associated with the remediation of persistent organic pollutants, integrated and sequential treatment methodologies that combine different remediation techniques are gaining increasing attention. A particularly promising approach for chlorinated compounds is the combination of nanoscale technology with biological treatment (nano-bio treatment).

In this approach, nanoscale zerovalent iron (nZVI) is often used as a chemical reductant to dehalogenate the chlorinated contaminant. The nZVI provides a large surface area for reaction and can rapidly dechlorinate a wide range of chlorinated compounds. This initial chemical reduction step can transform a highly chlorinated, recalcitrant compound into a less chlorinated and more biodegradable intermediate.

Following the nano-reductive step, a biological treatment stage can be employed to complete the degradation of the partially dechlorinated products. This sequential approach leverages the strengths of both technologies: the rapid and robust chemical reduction by nZVI and the cost-effective and complete mineralization potential of biological processes.

For 2,3,6-TCDPE, a nano-bio treatment train could involve an initial treatment with nZVI to reductively remove chlorine atoms, followed by aerobic or anaerobic bioremediation to degrade the resulting lower-chlorinated diphenyl ethers. This integrated approach has been successfully demonstrated for the remediation of PCBs and offers a potentially powerful strategy for the effective and complete remediation of sites contaminated with 2,3,6-TCDPE. nih.gov

Table 3: Mentioned Compound Names

Compound Name Abbreviation
2,3,6-Trichlorodiphenyl ether 2,3,6-TCDPE
Polychlorinated diphenyl ether PCDE
Polychlorinated biphenyl PCB
Polybrominated diphenyl ether PBDE

Q & A

Basic Question: How can 2,3,6-Trichlorodiphenyl Ether be structurally distinguished from its isomers in environmental samples?

Methodological Answer:

  • Chromatographic Separation: Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) to resolve isomers based on retention indices. Co-elution studies with certified standards (e.g., 2,3,4-Trichlorodiphenyl Ether as a surrogate ) are critical for peak identification.
  • Mass Spectral Interpretation: Monitor characteristic fragment ions (e.g., m/z ratios for [M-Cl]⁺ and [M-2Cl]⁺). Isomeric differentiation relies on distinct fragmentation patterns due to chlorine substitution positions.
  • Reference Standards: Cross-validate using certified solutions like 2,3,6-Tribromodiphenyl Ether (CAS: 147217-80-9) for brominated analogs, adapting methods for chlorinated variants .

Basic Question: What analytical methods are recommended for quantifying trace levels of this compound in aqueous matrices?

Methodological Answer:

  • Sample Preparation: Employ solid-phase extraction (SPE) with C18 cartridges for preconcentration. Adjust pH to 7–8 to optimize recovery of neutral halogenated ethers .
  • Surrogate Addition: Spike with internal standards such as 4,4′-Dibromobiphenyl (Catalog#: 8111-X) to correct for matrix effects and extraction efficiency .
  • Instrumental Analysis: Use GC-ECD (electron capture detection) for high sensitivity. Confirmatory analysis via GC-MS/MS is advised to rule out co-eluting contaminants .

Basic Question: What are the acute toxicity profiles of this compound and its analogs?

Methodological Answer:

  • Acute Toxicity Testing: Follow OECD Test Guideline 423 for oral toxicity in rodents. For analogs like 2-Hydroxy-2',4,4'-trichlorodiphenyl ether (triclosan), LD₅₀ values range from 3,700–5,000 mg/kg in rats, suggesting low acute toxicity .
  • Endocrine Disruption Screening: Use in vitro assays (e.g., ER-CALUX for estrogenicity) to assess endocrine effects, as demonstrated for triclosan (CAS: 3380-34-5) .
  • Data Interpretation: Note that isomer-specific toxicity may vary due to differences in bioaccumulation potential and metabolic pathways .

Advanced Question: How does phototransformation of this compound in estuarine environments influence its degradation pathways?

Methodological Answer:

  • Experimental Design: Simulate estuarine conditions using a solar simulator (λ > 290 nm) and artificial seawater. Monitor degradation kinetics via LC-MS/MS .
  • Key Findings (Extrapolated): Related compounds like 2,4,4′-Trichlorodiphenyl Ether (PCDE-28) undergo photolysis to form dioxins (e.g., 2,8-DiCDD) in the presence of dissolved organic matter (DOM) .
  • DOM Role: Characterize DOM using fluorescence excitation-emission matrices (EEMs) to identify humic acids as primary photosensitizers .

Advanced Question: What are the major degradation products of this compound under anaerobic conditions, and how are they characterized?

Methodological Answer:

  • Microcosm Studies: Incubate sediment-water systems under nitrogen atmosphere. Use GC×GC-TOFMS for non-targeted analysis of dechlorinated products (e.g., di- and mono-chlorodiphenyl ethers) .
  • Stable Isotope Probing (SIP): Apply ¹³C-labeled substrates to track microbial degradation pathways. Anaerobes like Dehalococcoides spp. may mediate reductive dechlorination .
  • Risk Assessment: Prioritize products with higher logP values (e.g., >5.4) for bioaccumulation potential analysis .

Advanced Question: How should researchers address the stability of this compound in long-term storage for experimental reproducibility?

Methodological Answer:

  • Storage Conditions: Store in amber vials at −20°C under inert gas (N₂ or Ar) to minimize oxidative degradation. Avoid methanol as a solvent due to esterification risks; use iso-octane or hexane .
  • Stability Monitoring: Perform periodic GC-ECD analysis to detect degradation. For analogs like 3,3',4-Tribromodiphenyl Ether, degradation rates increase by 12% after 6 months at 4°C .
  • Quality Control: Include certified reference materials (CRMs) in each batch to validate storage integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.